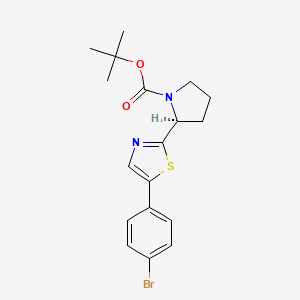
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the bromophenyl group. The pyrrolidine ring is introduced in the final steps, followed by the addition of the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-benzyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate
- (S)-methyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate
Uniqueness
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and solubility, making it more suitable for certain applications compared to its analogs.
属性
分子式 |
C18H21BrN2O2S |
|---|---|
分子量 |
409.3 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-[5-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H21BrN2O2S/c1-18(2,3)23-17(22)21-10-4-5-14(21)16-20-11-15(24-16)12-6-8-13(19)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3/t14-/m0/s1 |
InChI 键 |
MWXGDGBFZLKJIN-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(S2)C3=CC=C(C=C3)Br |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(S2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














